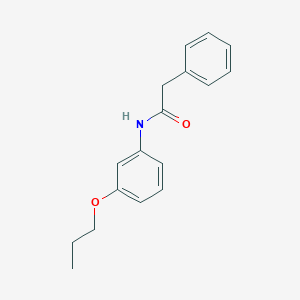![molecular formula C18H22N2O3S B268714 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide, also known as ETP-46464, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to inhibiting cancer cell growth and reducing inflammation and pain, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide in lab experiments is that it has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide. One area of interest is in developing more efficient synthesis methods to produce the compound in larger quantities. Another area is in exploring its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide involves several steps, including the reaction of 4-ethylphenol with phosgene to produce 4-ethylphenyl chloroformate, which is then reacted with 4-ethylphenoxyacetic acid to form the intermediate compound. The final product is obtained by reacting the intermediate compound with 5-methyl-3-thiophenecarboxylic acid and ammonia in the presence of a catalyst.
Applications De Recherche Scientifique
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and pain. In cancer research, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation and pain research have also shown that 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide can reduce inflammation and pain in animal models.
Propriétés
Nom du produit |
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C18H22N2O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-ethyl-2-[[2-(4-ethylphenoxy)acetyl]amino]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-12-6-8-13(9-7-12)23-10-15(21)20-18-16(17(19)22)14(5-2)11(3)24-18/h6-9H,4-5,10H2,1-3H3,(H2,19,22)(H,20,21) |
Clé InChI |
NMKAGMRYVSETFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)


![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)


![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)